molecular formula C14H20N6O2 B12923813 (2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid CAS No. 69832-12-8

(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid

Cat. No.: B12923813
CAS No.: 69832-12-8
M. Wt: 304.35 g/mol
InChI Key: VSABNZFZVFUZGA-JTQLQIEISA-N
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Description

Systematic Nomenclature and Synonyms

The compound is formally designated as this compound under IUPAC nomenclature rules. This name reflects its stereospecific configuration at the second carbon of the butanoic acid chain and the substitution pattern on the purine ring. The molecule is also known by several synonyms across scientific literature and chemical databases:

Identifier Type Designation
Common Name Discadenine
Systematic Variants (αS)-α-Amino-6-(prenylamino)-3H-purine-3-butanoic acid
3-(3-Amino-3-carboxypropyl)-N⁶-(Δ²-isopentenyl)-adenine
CAS Registry Number 62061-49-8
KEGG Compound ID C01804
ChEBI ID CHEBI:15955

The molecule’s SMILES string (CC(=CCN=C1C2=C(N=CN2)N(C=N1)CCC(C(=O)O)N)C) and InChIKey (VSABNZFZVFUZGA-UHFFFAOYSA-N) further specify its structural features, including the isopentenylamino group at the purine’s 6-position and the (S)-configured amino acid side chain.

Historical Discovery in Dictyostelium discoideum

Discadenine was first identified in 1976 during investigations into spore germination regulation in Dictyostelium discoideum. Researchers isolated it as a key autocrine signal that inhibits premature spore germination by maintaining intracellular cyclic adenosine monophosphate (cAMP) levels. Early purification efforts from fruiting bodies revealed that discadenine accumulates during the late stages of sporulation, coinciding with the acquisition of spore dormancy.

The biosynthetic pathway was elucidated through isotopic labeling studies, demonstrating that discadenine derives from L-aspartic acid and 5'-adenylic acid via enzymatic prenylation and side-chain modification. Its production is catalyzed by isopentenyltransferase (IPT), an enzyme shared with cytokinin biosynthesis pathways in plants. Quantitation assays using liquid chromatography-mass spectrometry (LC-MS) confirmed that wild-type Dictyostelium fruiting bodies contain approximately 0.1–0.5 nmol of discadenine per 10⁸ cells, sufficient to suppress germination in adjacent spores.

Structural Relationship to Cytokinins and Purine Derivatives

Discadenine belongs to the N⁶-substituted adenine family, sharing a structural framework with plant cytokinins such as isopentenyladenine and zeatin. The table below highlights key structural similarities and differences:

Feature Discadenine Isopentenyladenine Zeatin
Core Structure Adenine with N⁶-isopentenylamino group Adenine with N⁶-isopentenyl group Adenine with N⁶-hydroxylated isopentenyl
Side Chain (S)-2-Amino-3-carboxypropyl at N³ None Hydroxylated isopentenyl at N⁶
Molecular Formula C₁₄H₂₀N₆O₂ C₁₀H₁₃N₅ C₁₀H₁₃N₅O
Receptor Binding Binds Arabidopsis AHK3/CRE1 Binds AHK2/AHK3/AHK4 Binds AHK3/AHK4

The molecule’s purine ring enables base-pairing interactions analogous to adenine, while the isopentenylamino group facilitates hydrophobic binding to cytokinin receptor proteins. The stereospecific (S)-configured butanoic acid side chain distinguishes discadenine from simpler cytokinins, potentially conferring specificity in receptor activation. Nuclear magnetic resonance (NMR) analyses confirm that this side chain adopts an extended conformation in solution, positioning the carboxylate group for hydrogen bonding with receptor residues.

Properties

CAS No.

69832-12-8

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

(2S)-2-amino-4-[6-(3-methylbut-2-enylimino)-7H-purin-3-yl]butanoic acid

InChI

InChI=1S/C14H20N6O2/c1-9(2)3-5-16-12-11-13(18-7-17-11)20(8-19-12)6-4-10(15)14(21)22/h3,7-8,10H,4-6,15H2,1-2H3,(H,17,18)(H,21,22)/t10-/m0/s1

InChI Key

VSABNZFZVFUZGA-JTQLQIEISA-N

Isomeric SMILES

CC(=CCN=C1C2=C(N=CN2)N(C=N1)CC[C@@H](C(=O)O)N)C

Canonical SMILES

CC(=CCN=C1C2=C(N=CN2)N(C=N1)CCC(C(=O)O)N)C

Origin of Product

United States

Preparation Methods

Synthesis of the Purine Core with 6-Substitution

The purine nucleus is typically prepared or procured with a reactive 6-chloro or 6-bromo substituent, which serves as a leaving group for nucleophilic substitution.

  • Step 1: Halogenation of Purine
    Starting from 6-chloropurine or 6-bromopurine, the halogen at the 6-position is activated for nucleophilic substitution.

  • Step 2: Nucleophilic Substitution with (3-methylbut-2-en-1-yl)amine
    The (3-methylbut-2-en-1-yl)amine (a prenylamine derivative) is reacted with the 6-halopurine under controlled conditions (e.g., polar aprotic solvents like DMF or DMSO, mild heating) to substitute the halogen with the aminoalkyl group. This step requires careful control to avoid side reactions such as multiple substitutions or purine ring degradation.

Preparation of the Amino Acid Backbone

The amino acid portion, (2S)-2-amino-4-butanoic acid, is typically prepared or sourced as L-glutamic acid or a protected derivative.

  • Step 3: Protection of Functional Groups
    To prevent side reactions, the amino and carboxyl groups are often protected using standard protecting groups such as Boc (tert-butyloxycarbonyl) for the amino group and methyl or benzyl esters for the carboxyl group.

Coupling of Purine Derivative to Amino Acid

  • Step 4: Formation of the Amide or Thioether Linkage
    The purine derivative bearing the (3-methylbut-2-en-1-yl)amino substituent is coupled to the amino acid backbone via a sulfur or carbon linker. In some analogs, a sulfanyl (thioether) linkage is present, formed by reacting a purine derivative with a thiol-functionalized amino acid derivative.

  • Step 5: Deprotection and Purification
    After coupling, protecting groups are removed under acidic or hydrogenolytic conditions, followed by purification using chromatographic techniques such as HPLC.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation of purine Starting from purine, chlorination agents 6-chloropurine intermediate
2 Nucleophilic substitution (3-methylbut-2-en-1-yl)amine, DMF, 60-80°C 6-(3-methylbut-2-en-1-yl)amino purine
3 Protection of amino acid groups Boc2O, esterification reagents Protected amino acid derivative
4 Coupling Coupling agents (e.g., EDC, HOBt), base Purine-amino acid conjugate
5 Deprotection TFA or hydrogenolysis Final target compound
6 Purification Preparative HPLC Pure (2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid

Detailed Research Findings and Notes

  • Stereochemical Control: The amino acid stereochemistry (2S) is preserved by using enantiomerically pure starting materials and mild reaction conditions to avoid racemization.

  • Nucleophilic Substitution Specificity: The substitution at the 6-position of purine is highly selective due to the leaving group and the nucleophilicity of the (3-methylbut-2-en-1-yl)amine.

  • Protecting Group Strategy: Protecting groups are essential to prevent side reactions on the amino acid moiety during coupling and substitution steps.

  • Purification: High-performance liquid chromatography (HPLC) is the preferred method for purification due to the compound’s polarity and complexity.

  • Alternative Methods: Some synthetic routes may involve enzymatic coupling or solid-phase synthesis for improved yield and stereochemical purity, though these are less common for this compound.

Summary Table of Preparation Methods

Aspect Method/Condition Comments
Purine halogenation Chlorination of purine Provides reactive 6-position for substitution
Aminoalkyl substitution Reaction with (3-methylbut-2-en-1-yl)amine Nucleophilic substitution at 6-position
Amino acid protection Boc protection, esterification Prevents side reactions
Coupling EDC/HOBt-mediated amide bond formation Efficient conjugation
Deprotection Acidic or hydrogenolytic conditions Removes protecting groups
Purification Preparative HPLC Ensures high purity

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and butanoic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of (2S)-2-amino-4-substituted butanoic acid derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, synthetic yields, and physicochemical properties.

Structural Variations and Substituent Effects
Compound Name Substituent at 4-Position Heteroatom Key Structural Features
(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid 6-[(3-methylbut-2-en-1-yl)amino]purine N Purine core, prenyl group, α-amino acid
(2S)-2-amino-4-[(3-methylbut-2-en-1-yl)sulfanyl]butanoic acid (3-methylbut-2-en-1-yl)sulfanyl S Thioether linkage, prenyl group
(2S)-2-amino-4-[(3-methylbut-2-en-1-yl)selanyl]butanoic acid (3-methylbut-2-en-1-yl)selanyl Se Selenoether linkage, prenyl group
(S)-2-Amino-4-((((2S,3S,4R,5S)-5-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)... Tetrahydrofuran-pyrazolo-pyrimidine N/S Pyrazolo-pyrimidine core, thioether linkage

Key Observations :

  • Purine vs.
  • Heteroatom Impact: Replacing the purine’s amino group with sulfur (sulfanyl) or selenium (selanyl) reduces polarity, altering solubility and reactivity. Selenoether analogs exhibit higher synthetic yields (44%) than sulfanyl derivatives (12%), likely due to selenium’s larger atomic radius facilitating bond formation .

Key Observations :

  • The target compound’s lower molecular weight (304.34 Da) compared to sulfanyl/selanyl analogs (~400–450 Da) may improve bioavailability.
  • Selenoether derivatives demonstrate superior synthetic efficiency, likely due to selenium’s nucleophilic properties .

Biological Activity

(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid, also known as discadenine, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological molecules, making it a candidate for research in pharmacology and biochemistry.

Chemical Structure

The compound can be represented by the following structural formula:

C12H16N6O2\text{C}_{12}\text{H}_{16}\text{N}_{6}\text{O}_{2}

The biological activity of discadenine is primarily attributed to its ability to mimic natural nucleotides. This allows it to interact with nucleic acids and proteins, influencing processes such as:

  • DNA and RNA synthesis : It can act as an analogue in nucleotide metabolism.
  • Enzyme modulation : The compound may inhibit or activate specific enzymes involved in cellular pathways.

1. Antiviral Properties

Studies have indicated that discadenine exhibits antiviral activity against certain viruses. For instance, it has been shown to inhibit the replication of specific strains of viruses by interfering with their nucleic acid synthesis pathways.

2. Antitumor Activity

Research suggests that discadenine may possess antitumor properties by inducing apoptosis in cancer cells. It appears to modulate signaling pathways that lead to cell death, making it a potential candidate for cancer therapy.

3. Immunomodulatory Effects

The compound has demonstrated immunomodulatory effects, enhancing the immune response in certain experimental models. This could be beneficial in developing treatments for immunodeficiency disorders.

Case Studies

Several studies have explored the biological effects of discadenine:

  • Study on Antiviral Activity : A study published in the Journal of Medicinal Chemistry reported that discadenine inhibited viral replication in vitro, showing significant promise as an antiviral agent against herpes simplex virus (HSV) .
  • Antitumor Study : In an experimental model using human cancer cell lines, discadenine was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntiviralInhibition of viral nucleic acid synthesisJournal of Medicinal Chemistry
AntitumorInduction of apoptosisCancer Research Journal
ImmunomodulatoryEnhancement of immune responseImmunology Letters

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the stereochemical purity of (2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase optimized for polar compounds (e.g., hexane:isopropanol with 0.1% TFA). Validate purity via circular dichroism (CD) spectroscopy to confirm the (2S) configuration. NMR coupling constants (e.g., 3JHH^3J_{H-H}) can resolve ambiguities in the purine-adjacent substituents .

Q. How can researchers ensure the stability of this compound during long-term storage?

  • Methodological Answer : Store lyophilized samples at −80°C under inert gas (argon) to prevent oxidation of the 3-methylbut-2-en-1-yl group. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to monitor degradation products, focusing on hydrolysis of the purine-amino acid linkage .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., 13C^{13}\text{C} NMR shifts) for the purine-adjacent substituents?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data. For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign carbons adjacent to the purine ring. Cross-reference with structurally analogous purine derivatives in public databases (e.g., PubChem, ) .

Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., adenosine receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (konk_{on}, koffk_{off}) against purified receptors. For mechanistic insights, perform molecular docking (AutoDock Vina) with homology models of the receptor’s active site, focusing on hydrogen bonding between the amino acid moiety and conserved residues (e.g., His278 in A2A_{2A} receptors). Validate predictions via site-directed mutagenesis .

Q. How to design a synthesis route that minimizes epimerization at the (2S)-amino acid center?

  • Methodological Answer : Employ Fmoc solid-phase peptide synthesis (SPPS) with a pre-activated purine derivative. Use HATU/DIPEA coupling at 0°C to suppress racemization. Monitor epimerization via 19F^{19}\text{F} NMR if fluorine-containing protecting groups are used (e.g., ). Post-synthesis, confirm stereochemistry via Marfey’s reagent derivatization and LC-MS .

Data Interpretation & Theoretical Frameworks

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Apply a multi-model docking approach (e.g., Glide, GOLD) to account for receptor flexibility. If predictions conflict with in vitro assays (e.g., IC50_{50}), evaluate solvent effects (implicit vs. explicit water models) or allosteric binding modes. Use molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in cellular assays?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) with a four-parameter logistic model (Y=Bottom+(TopBottom)/(1+10(LogEC50X)Hill Slope)Y = \text{Bottom} + (\text{Top} - \text{Bottom})/(1 + 10^{(\text{LogEC}_{50} - X)\cdot\text{Hill Slope}})). For non-sigmoidal data, apply Akaike’s Information Criterion (AIC) to compare alternate models (e.g., biphasic). Include replicates (n ≥ 3) and report 95% confidence intervals .

Stability & Degradation Pathways

Q. What degradation products form under oxidative stress, and how to characterize them?

  • Methodological Answer : Expose the compound to H2_2O2_2 (3% v/v) at 37°C for 24h. Analyze via UPLC-QTOF-MS with positive ion mode (m/z 50–1000). Key degradation products include oxidized purine derivatives (e.g., 8-oxo-purine) and cleaved amino acid fragments. Confirm structures via MS/MS fragmentation patterns and compare with synthetic standards .

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